molecular formula C11H10F3N3O2 B2459070 Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate CAS No. 2116553-72-9

Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate

Cat. No.: B2459070
CAS No.: 2116553-72-9
M. Wt: 273.215
InChI Key: FTFAICFCAUXEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate is a heterocyclic compound that features a trifluoromethyl group and a triazolopyridine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction conditions involve heating the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process. Additionally, late-stage functionalization of the triazolopyridine core can be employed to introduce various functional groups, further expanding the compound’s utility .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the triazolopyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the triazolopyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine oxides, while substitution reactions can produce a variety of substituted triazolopyridine derivatives .

Scientific Research Applications

Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, and as an inverse agonist of RORγt . These interactions disrupt the normal function of these enzymes and receptors, leading to therapeutic effects in various diseases.

Properties

IUPAC Name

ethyl 2-[6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2/c1-2-19-10(18)5-8-15-9-4-3-7(11(12,13)14)6-17(9)16-8/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFAICFCAUXEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C=C(C=CC2=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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